molecular formula C16H20N4O2 B15151598 ethyl 3-[(E)-piperidin-1-yldiazenyl]-1H-indole-2-carboxylate

ethyl 3-[(E)-piperidin-1-yldiazenyl]-1H-indole-2-carboxylate

Cat. No.: B15151598
M. Wt: 300.36 g/mol
InChI Key: TTWKCVCGGYFKMC-UHFFFAOYSA-N
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Description

Ethyl 3-[(1E)-2-(piperidin-1-yl)diazen-1-yl]-1H-indole-2-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core, which is a significant heterocyclic system in natural products and drugs, and a piperidine moiety, which is commonly found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(1E)-2-(piperidin-1-yl)diazen-1-yl]-1H-indole-2-carboxylate typically involves the reaction of an indole derivative with a piperidine derivative under specific conditions. One common method involves the use of ethyl indole-2-carboxylate as a starting material, which undergoes a diazotization reaction with piperidine to form the desired compound. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a temperature-controlled environment to ensure the reaction proceeds efficiently .

Industrial Production Methods

In an industrial setting, the production of ethyl 3-[(1E)-2-(piperidin-1-yl)diazen-1-yl]-1H-indole-2-carboxylate may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(1E)-2-(piperidin-1-yl)diazen-1-yl]-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the piperidine moiety.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Ethyl 3-[(1E)-2-(piperidin-1-yl)diazen-1-yl]-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-[(1E)-2-(piperidin-1-yl)diazen-1-yl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl indole-2-carboxylate: A precursor in the synthesis of the target compound.

    Piperidine derivatives: Compounds with similar piperidine moieties.

    Other indole derivatives: Compounds with similar indole cores, such as tryptophan and serotonin.

Uniqueness

Ethyl 3-[(1E)-2-(piperidin-1-yl)diazen-1-yl]-1H-indole-2-carboxylate is unique due to its specific combination of an indole core and a piperidine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

ethyl 3-(piperidin-1-yldiazenyl)-1H-indole-2-carboxylate

InChI

InChI=1S/C16H20N4O2/c1-2-22-16(21)15-14(12-8-4-5-9-13(12)17-15)18-19-20-10-6-3-7-11-20/h4-5,8-9,17H,2-3,6-7,10-11H2,1H3

InChI Key

TTWKCVCGGYFKMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)N=NN3CCCCC3

Origin of Product

United States

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